3-Cyclobutene-1,2-dione, 3-[4-(dibutylaMino)phenyl]-4-hydroxy- 3-Cyclobutene-1,2-dione, 3-[4-(dibutylaMino)phenyl]-4-hydroxy-
Brand Name: Vulcanchem
CAS No.: 155172-87-5
VCID: VC0173072
InChI: InChI=1S/C18H23NO3/c1-3-5-11-19(12-6-4-2)14-9-7-13(8-10-14)15-16(20)18(22)17(15)21/h7-10,20H,3-6,11-12H2,1-2H3
SMILES: CCCCN(CCCC)C1=CC=C(C=C1)C2=C(C(=O)C2=O)O
Molecular Formula: C18H23NO3
Molecular Weight: 301.4 g/mol

3-Cyclobutene-1,2-dione, 3-[4-(dibutylaMino)phenyl]-4-hydroxy-

CAS No.: 155172-87-5

Main Products

VCID: VC0173072

Molecular Formula: C18H23NO3

Molecular Weight: 301.4 g/mol

3-Cyclobutene-1,2-dione, 3-[4-(dibutylaMino)phenyl]-4-hydroxy- - 155172-87-5

CAS No. 155172-87-5
Product Name 3-Cyclobutene-1,2-dione, 3-[4-(dibutylaMino)phenyl]-4-hydroxy-
Molecular Formula C18H23NO3
Molecular Weight 301.4 g/mol
IUPAC Name 3-[4-(dibutylamino)phenyl]-4-hydroxycyclobut-3-ene-1,2-dione
Standard InChI InChI=1S/C18H23NO3/c1-3-5-11-19(12-6-4-2)14-9-7-13(8-10-14)15-16(20)18(22)17(15)21/h7-10,20H,3-6,11-12H2,1-2H3
Standard InChIKey LKMSCUCFGQUBOC-UHFFFAOYSA-N
SMILES CCCCN(CCCC)C1=CC=C(C=C1)C2=C(C(=O)C2=O)O
Canonical SMILES CCCCN(CCCC)C1=CC=C(C=C1)C2=C(C(=O)C2=O)O
Synonyms 3-Cyclobutene-1,2-dione, 3-[4-(dibutylaMino)phenyl]-4-hydroxy-
PubChem Compound 10566209
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator